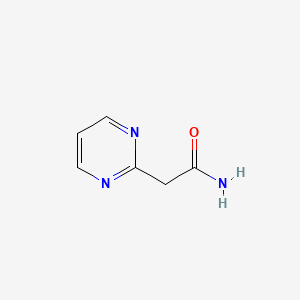![molecular formula C8H5N3O3 B1464819 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1167056-97-4](/img/structure/B1464819.png)
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Übersicht
Beschreibung
“3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been used in the synthesis of various compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of “3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is complex, with a pyrrolo[2,3-b]pyridine core . The exact structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
3-Nitro-7-azaindole-5-carbaldehyde: has been utilized in the synthesis of Cdc7 kinase inhibitors . These inhibitors are considered a novel approach to cancer therapy due to their potential to halt the cell division cycle, thereby inhibiting the proliferation of cancer cells.
Anticancer Agents
This compound serves as an intermediate in the synthesis of 4-anilinoquinazolines . These molecules are being researched for their anticancer properties, particularly in targeting specific kinases involved in cancer cell signaling pathways.
Immunomodulators
In the realm of immunotherapy, derivatives of 3-Nitro-7-azaindole-5-carbaldehyde are being explored as tryptophan dioxygenase inhibitors . These inhibitors could act as potential anticancer immunomodulators, enhancing the body’s immune response against tumor cells.
Neurodegenerative Diseases
The compound’s derivatives are also being investigated for their role as inhibitors of BACE-1 activity . BACE-1 is an enzyme linked to the production of beta-amyloid plaques, which are characteristic of Alzheimer’s disease, making this a promising area of research for neurodegenerative conditions.
Prostate Cancer
Research has indicated that 3-Nitro-7-azaindole-5-carbaldehyde could be used to develop inhibitors that target prostate cancer invasion and migration . This application is particularly significant given the prevalence and aggressiveness of prostate cancer.
Melanoma Treatment
The compound is a precursor in the creation of inhibitors of the oncogenic B-Raf kinase . These inhibitors have shown potent activity against melanoma, a serious form of skin cancer, by interfering with the signaling pathways that drive the growth and survival of melanoma cells.
Zukünftige Richtungen
The future directions for the research and development of “3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” and similar compounds could involve further exploration of their potential biological activities, particularly their inhibitory effects on the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .
Wirkmechanismus
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, inhibit the fgfr signaling pathway . This inhibition occurs by preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which results in the deactivation of downstream signaling .
Biochemical Pathways
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit cell proliferation and induce apoptosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Nitro-1H-Pyrrolo[2,3-b]Pyridine-5-Carbaldehyde is not clearly recognized
These compounds have shown potent activities against FGFR1, 2, and 3, and have been found to inhibit cell proliferation and induce apoptosis
Eigenschaften
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMFAKMBOBPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
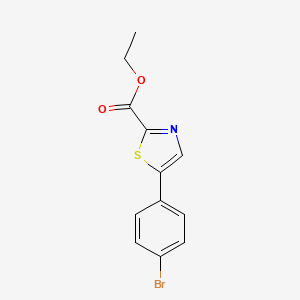

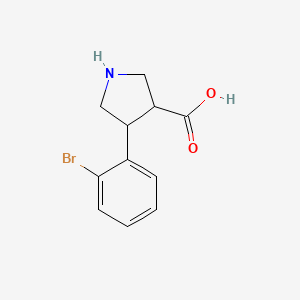


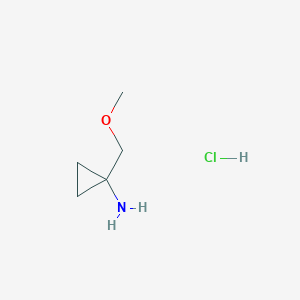
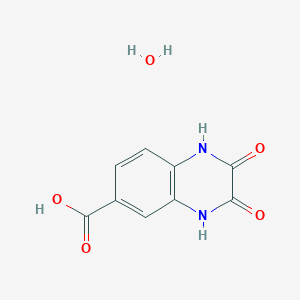
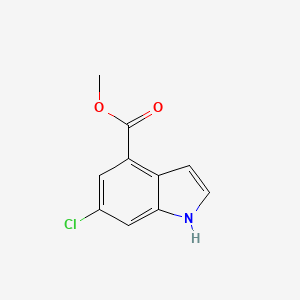
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)

